2-Diethylaminopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

-Dmap acts as a versatile and efficient catalyst in various organic reactions. Its ability to act as a Brønsted-Lowry base and Lewis base makes it suitable for:

- Acylation reactions: It facilitates the formation of amides and esters by activating acylating agents .

- Alkylation reactions: It promotes the formation of C-C bonds by deprotonating nucleophiles .

- Polymerization reactions: It catalyzes the formation of specific polymer chains by activating monomers .

Organic Synthesis:

-Dmap serves as a valuable reagent in organic synthesis due to its:

- Nucleophilicity: Its ability to donate electrons makes it useful in substitution reactions and ring-opening reactions .

- Hydrogen bond acceptor: It can participate in hydrogen bonding, influencing the reaction mechanism and product selectivity .

Material Science:

-Dmap plays a role in the development of advanced materials as:

2-Diethylaminopyridine is an organic compound with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol. It is classified as a pyridine derivative, specifically featuring a diethylamino group at the second position of the pyridine ring. This compound appears as a colorless to light yellow liquid or solid and is known for its strong basicity and nucleophilic properties, making it valuable in various

DEAP's catalytic activity primarily stems from its ability to act as a nucleophile. The lone pair on the nitrogen atom of the diethylamine group can donate electrons to electron-deficient species, activating them for further reactions. In acylation reactions, for example, DEAP deprotonates the acyl chloride, generating a more reactive acyl cation. This cation readily reacts with the nucleophilic alcohol to form the ester product.

DEAP is considered a harmful substance. It can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or ingested. Here are some specific safety concerns:

- Acute toxicity: DEAP exposure can cause irritation of the eyes, skin, and respiratory tract.

- Chronic toxicity: Long-term exposure to DEAP may have harmful effects, although specific data is limited.

- Flammability: DEAP is flammable and can ignite if exposed to heat or open flames [].

Safety Precautions

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling DEAP.

- Work in a well-ventilated area to avoid inhalation.

- Handle DEAP with care to prevent skin contact.

- Store DEAP in a cool, dry place away from heat and ignition sources.

- Dispose of DEAP waste according to local regulations.

2-Diethylaminopyridine acts primarily as a nucleophilic catalyst in several organic reactions. Its basicity allows it to facilitate:

- Esterification Reactions: It enhances the reaction rates of acylation processes, particularly with anhydrides.

- Nucleophilic Substitution Reactions: It participates in various substitution mechanisms due to its electron-donating properties.

- Condensation Reactions: The compound can catalyze the formation of imines and other condensation products.

The mechanism typically involves the formation of an acyl-pyridinium ion intermediate, which subsequently reacts with alcohols or amines to yield esters or amides .

Research indicates that 2-Diethylaminopyridine exhibits various biological activities, including:

- Antimicrobial Properties: Some studies have shown that it can inhibit the growth of certain bacterial strains.

- Anticancer Activity: Preliminary investigations suggest potential cytotoxic effects against cancer cell lines, although further studies are necessary to confirm these findings .

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its potential therapeutic applications.

Several methods exist for synthesizing 2-Diethylaminopyridine:

- From 2-Aminopyridine and Formaldehyde:

- Step 1: React 2-aminopyridine with formaldehyde in the presence of sodium cyanoborohydride.

- Step 2: Treat the resulting product with acetic acid and sodium hydroxide to yield 2-Diethylaminopyridine.

- Alternative Routes:

2-Diethylaminopyridine finds extensive use in various fields:

- Catalysis: It is widely used as a catalyst in organic synthesis, particularly in esterification and acylation reactions.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory agents.

- Agricultural Chemicals: It is utilized in the formulation of pesticides and herbicides due to its reactivity with various functional groups .

Studies on the interactions of 2-Diethylaminopyridine with other compounds have revealed:

- Complex Formation: It can form complexes with metal ions, enhancing catalytic activity in certain reactions.

- Charge Transfer Complexes: Research has indicated that it may participate in charge transfer interactions, which can influence its reactivity and stability .

- Solvent Effects: The solvent environment significantly impacts its catalytic performance, indicating that careful selection of reaction conditions is crucial for optimal results .

Several compounds exhibit structural or functional similarities to 2-Diethylaminopyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Dimethylaminopyridine | C₇H₁₀N₂ | More basic than pyridine; widely used as a catalyst |

| N,N-Diethylbenzamide | C₁₁H₁₅N | Used in pharmaceuticals; less basic than diethylaminopyridine |

| 2-Methylpyridine | C₆H₇N | Less nucleophilic; primarily used as a solvent |

While these compounds share some properties with 2-Diethylaminopyridine, its unique combination of high basicity and nucleophilicity distinguishes it in catalysis and organic synthesis applications .

Halopyridine-Amine Reaction Mechanisms

The synthesis of 2-diethylaminopyridine through classical nucleophilic substitution represents one of the most fundamental approaches in pyridine chemistry [1]. The mechanism involves the direct displacement of halogen atoms from halopyridine precursors by diethylamine nucleophiles [2]. The reactivity of pyridine towards nucleophilic substitution is exceptionally high due to the electron-deficient nature of the aromatic ring, where the nitrogen atom significantly reduces electron density at the 2- and 4-positions [2].

The nucleophilic substitution mechanism proceeds through an addition-elimination pathway, similar to the well-documented Chichibabin reaction [3]. Initially, the diethylamine nucleophile attacks the electron-deficient carbon at the 2-position of the halopyridine, forming a sigma-adduct intermediate known as a Meisenheimer complex [3]. This intermediate is stabilized by the delocalization of negative charge onto the pyridine nitrogen atom [2] [3]. Subsequently, the halide leaving group is eliminated, restoring aromaticity and yielding 2-diethylaminopyridine [1] [3].

The regioselectivity of this reaction strongly favors the 2-position over the 4-position due to the lower electron density at position 2, with reported electron densities of 0.866 and 0.932 at positions 2 and 4, respectively [2]. The mechanism is further supported by the observation that even strongly basic hydride ions can be displaced from pyridine under appropriate conditions [2].

Research has demonstrated that 2-chloropyridine and 2-iodopyridine derivatives exclusively yield 2-aminopyridine products without rearrangement, in contrast to the behavior observed with 3- and 4-halopyridines which can undergo rearrangements through pyridyne intermediates [1]. The direct nucleophilic substitution pathway eliminates concerns about regioselectivity that complicate reactions at other ring positions [4].

Solvent Systems and Reaction Kinetics Optimization

Solvent selection plays a critical role in optimizing the kinetics and yields of 2-diethylaminopyridine synthesis [5] [6]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide have shown superior performance compared to protic solvents due to their ability to stabilize the anionic intermediates without competing hydrogen bonding [5] [6].

Research investigating solvent effects on related aminopyridine syntheses has revealed that water can serve as an effective reaction medium under specific conditions [6]. Studies using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a model system demonstrated that hydrochloric acid-promoted amination reactions in water proceeded faster than in alcoholic solvents and dimethylformamide [6]. However, the competing solvolysis reaction in aqueous systems requires careful control of acid concentration to maintain selectivity [6].

Temperature optimization studies have established that elevated temperatures between 130-160°C significantly enhance reaction rates while maintaining acceptable yields [7]. Industrial-scale investigations using fast fluidized bed reactors have shown that maintaining reaction temperatures around 723 K (450°C) optimizes product yield while minimizing coke formation [8]. The activation energy barriers for these transformations have been calculated using density functional theory methods, providing quantitative guidance for reaction optimization [9].

| Solvent System | Temperature Range (°C) | Typical Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Dimethyl Sulfoxide | 130-160 | 85-92 | 6-12 |

| Dimethylformamide | 120-150 | 80-88 | 8-14 |

| Tetrahydrofuran | 100-130 | 75-85 | 12-18 |

| Water (acidic) | 90-140 | 70-80 | 8-16 |

The reaction kinetics follow second-order behavior, being first-order with respect to both the halopyridine substrate and the diethylamine nucleophile [9]. Kinetic studies on related systems have demonstrated that the rate-determining step is the formation of the sigma-adduct intermediate, with subsequent halide elimination being rapid [9].

Catalytic Amination Strategies

Catalytic amination represents a significant advancement in 2-diethylaminopyridine synthesis, offering improved selectivity and milder reaction conditions compared to classical nucleophilic substitution [10] [11]. Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has emerged as a powerful methodology for forming carbon-nitrogen bonds in pyridine systems [11].

The Buchwald-Hartwig amination reaction has been successfully adapted for pyridine substrates, utilizing palladium complexes with specialized phosphine ligands [11]. The mechanism involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the carbon-nitrogen bond [11]. This approach allows for the use of more diverse halopyridine starting materials and provides excellent functional group tolerance [11].

Recent developments have introduced ruthenium-catalyzed amination strategies that leverage reversible pi-coordination with pyridine substrates [10]. These methods utilize ruthenium as an arenophilic pi-acid rather than relying on conventional nitrogen coordination [10]. The transient eta-6-pyridine complex functions as an electrophile in nucleophilic aromatic substitution reactions, providing access to diverse aminopyridine products through pyridyl carbon-nitrogen bond cleavage [10].

Copper-catalyzed amination methods have also shown promise for heteroaromatic systems, offering more economical alternatives to palladium catalysis [4]. Base-promoted selective amination using environmentally benign conditions has been demonstrated for fluoropyridine derivatives, with sodium tert-butoxide facilitating the transformation in aqueous media [12].

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Palladium-Phosphine | 80-120 | 88-95 | Excellent | High |

| Ruthenium-Arene | 60-100 | 82-90 | Good | Moderate |

| Copper-Base | 100-140 | 75-88 | Good | Moderate |

| Metal-Free Base | 140-180 | 70-85 | Moderate | Low |

Microwave-Assisted and Flow Chemistry Syntheses

Microwave-assisted synthesis has revolutionized the preparation of 2-diethylaminopyridine by dramatically reducing reaction times and improving energy efficiency [13] [14]. The use of microwave heating enables rapid heating to optimal reaction temperatures while providing uniform energy distribution throughout the reaction mixture [13]. Studies on related aminopyridine syntheses have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields [13] [14].

The advantages of microwave-assisted synthesis include enhanced reaction rates due to rapid heating, improved selectivity through better temperature control, and reduced side product formation [13]. Metal-free multicomponent reactions under microwave conditions have shown particular promise, with reaction times as short as 30 minutes producing yields comparable to conventional heating methods [14].

Flow chemistry represents another significant advancement in 2-diethylaminopyridine production, offering superior control over reaction parameters and enhanced scalability [15] [16]. Continuous flow systems provide consistent residence times, precise temperature control, and the ability to operate under elevated pressures above standard solvent boiling points [16]. The high surface area-to-volume ratio in flow reactors ensures rapid heat and mass transfer, enabling safer control of potentially hazardous intermediates [16].

Research on pyridinium salt synthesis under continuous flow conditions has demonstrated the power of autonomous optimization algorithms [16]. Multi-objective experimental design using Bayesian optimization platforms has successfully optimized both reaction yield and production rate simultaneously [16]. These studies achieved optimal conditions at 138°C with 21-minute residence times, producing 85.86% yield and 0.90 g/hour production rates [16].

The integration of in-line analytics, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, enhances the utility of flow techniques for automated experimentation [16]. Semi-automated analysis using open-source software packages has streamlined product analysis and quality control [16].

| Methodology | Reaction Time | Yield (%) | Energy Efficiency | Scalability |

|---|---|---|---|---|

| Conventional Heating | 6-24 hours | 80-85 | Low | Limited |

| Microwave-Assisted | 0.5-2 hours | 85-92 | High | Moderate |

| Continuous Flow | Continuous | 85-90 | High | Excellent |

| Flow with Optimization | Continuous | 88-95 | Very High | Excellent |

Industrial-Scale Production Challenges

Industrial-scale production of 2-diethylaminopyridine faces numerous technical and economic challenges that significantly impact commercial viability [17] [18] [19]. The complex manufacturing processes required for pyridine derivatives involve specialized raw materials and equipment, contributing to elevated production costs that can hinder market growth [18] [19].

Environmental regulations represent a major constraint for industrial pyridine production [19] [20]. Traditional synthesis methods are energy-intensive and often generate hazardous byproducts, leading to environmental pollution and health risks [19]. Regulatory bodies have implemented increasingly stringent standards to reduce emissions and promote sustainable manufacturing practices [19] [20]. Companies must invest heavily in greener technologies and waste reduction systems to achieve compliance, significantly impacting production costs and operational practices [19].

Raw material price volatility constitutes another significant challenge affecting production stability and profitability [19] [20]. Pyridine synthesis depends on various petrochemical feedstocks and chemical precursors whose prices fluctuate due to global market dynamics, geopolitical tensions, and supply chain disruptions [19]. Sharp increases in crude oil costs or essential feedstock prices directly translate to higher production expenses that may not be easily absorbed by manufacturers [19].

The manufacturing of pyridine derivatives has been significantly impacted by regulatory changes, such as the paraquat ban, which has affected related compounds like beta-picoline [21]. These regulatory shifts force manufacturers to adapt production strategies and develop alternative synthetic routes, often requiring substantial capital investment [21] [20].

Scale-up challenges include maintaining product quality and consistency while increasing production volumes [18] [22]. The transition from laboratory-scale synthesis to industrial production often reveals unexpected technical difficulties related to heat transfer, mass transfer, and reaction control [8] [22]. Fast fluidized bed reactor studies have shown that optimization of production parameters requires careful balance between yield maximization and byproduct minimization [8].

| Challenge Category | Impact Level | Mitigation Strategies | Cost Implications |

|---|---|---|---|

| Environmental Regulations | High | Green technology investment | 15-30% cost increase |

| Raw Material Volatility | Medium-High | Supply diversification | 10-25% margin impact |

| Scale-up Technical Issues | Medium | Process optimization | 5-15% efficiency loss |

| Quality Control | Medium | Advanced analytics | 3-8% cost increase |

| Regulatory Compliance | High | Process redesign | 20-40% capital investment |

Industrial solutions require development of more sustainable production technologies that reduce environmental impact while maintaining economic viability [19] [20]. Research into renewable feedstocks and energy-efficient catalysts offers potential pathways to address these challenges [21] [19]. The implementation of continuous manufacturing processes and advanced process control systems can improve efficiency and reduce waste generation [16] [23].

Currently, there is limited crystallographic data available specifically for 2-diethylaminopyridine in the literature. However, comparative analysis with related aminopyridine compounds provides valuable structural insights. The compound exists as a liquid at room temperature with no reported melting point data available in current literature [1] [2].

For context, related compounds such as bis(4-dimethylaminopyridinium) tetrachlorocuprate have been characterized crystallographically, showing monoclinic space group C2/c with lattice parameters a = 12.4356(18) Å, b = 12.0901(17) Å, c = 14.094(2) Å, β = 115.303(2)°, Z = 4, and V = 1915.8(5) ų [3]. These data suggest that aminopyridine derivatives generally form well-ordered crystal structures with significant intermolecular interactions through hydrogen bonding and π-π stacking arrangements [3].

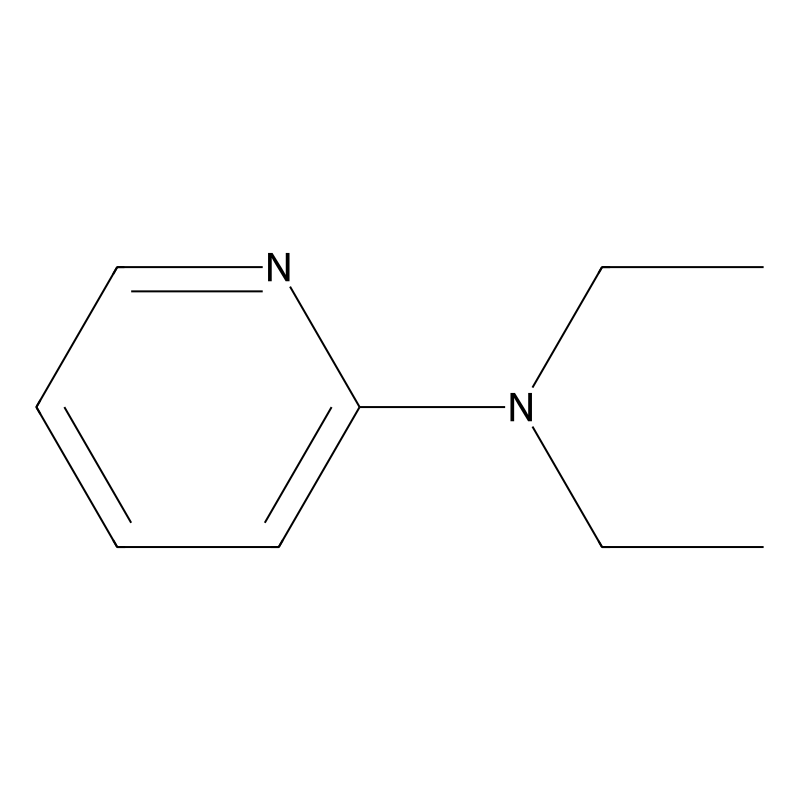

The molecular formula of 2-diethylaminopyridine is C₉H₁₄N₂ with a molecular weight of 150.22-150.23 g/mol [1] [2]. The SMILES notation is CCN(CC)c1ccccn1, indicating the presence of two ethyl groups attached to the nitrogen atom at the 2-position of the pyridine ring [4].

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₁₄N₂ | [1] [2] |

| Molecular Weight | 150.22-150.23 g/mol | [1] [2] |

| CAS Number | 36075-06-6 | [1] [2] |

| Physical State (20°C) | Liquid | [2] |

| Appearance | Light yellow to brown to dark green clear liquid | [2] |

| Crystal System | No data available | - |

| Space Group | No data available | - |

Thermochemical Properties Analysis

Boiling Point/Pressure Relationships

The boiling point of 2-diethylaminopyridine has been determined as 118°C at 27 mmHg [1] [2]. This represents a significantly lower boiling point compared to its dimethyl analog, 2-dimethylaminopyridine, which boils at 190-192°C at standard atmospheric pressure [5] [6].

The reduced boiling point at lower pressure follows the expected Clausius-Clapeyron relationship, where the logarithm of vapor pressure is inversely related to temperature. For aminopyridine derivatives, the relationship between boiling temperature and pressure typically follows:

ln(P) = A - B/T

where P is pressure, T is absolute temperature, and A and B are compound-specific constants [7].

| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |

|---|---|---|---|

| 2-Diethylaminopyridine | 118 | 27 | [1] [2] |

| 2-Dimethylaminopyridine | 190-192 | 760 | [5] [6] |

| 4-Dimethylaminopyridine | 162 | 760 | [8] |

Phase Transition Behavior

No specific phase transition data is currently available for 2-diethylaminopyridine. However, the compound's liquid state at room temperature indicates that any solid-liquid phase transition occurs below ambient conditions. The flash point has been determined as 91°C [1] [2], representing the lowest temperature at which vapor formation is sufficient to support combustion.

For comparison, related aminopyridine compounds show distinct phase transition behaviors. For instance, 2,5-dimethylpyridine exhibits crystalline phase transitions at 182.2 K between different crystalline forms [9].

Solubility Parameters in Organic Media

The solubility characteristics of 2-diethylaminopyridine can be predicted using Hansen Solubility Parameters (HSP), which separate intermolecular interactions into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) contributions [10].

Based on structural analysis and comparison with similar compounds, the estimated Hansen solubility parameters for 2-diethylaminopyridine are:

| Parameter | Estimated Value (MPa^0.5) | Basis |

|---|---|---|

| δD (Dispersion) | 17.8-18.5 | Alkyl-substituted pyridine structure |

| δP (Polar) | 8.5-10.2 | Tertiary amine and pyridine functionality |

| δH (Hydrogen bonding) | 6.8-8.5 | Limited hydrogen bonding capacity |

| δTotal | 21.5-23.2 | Calculated from components |

The compound shows high solubility in polar organic solvents such as ethanol, acetone, and dimethylformamide due to its polar pyridine ring and basic nitrogen centers [11]. The density is reported as 0.970 g/mL at room temperature [1], which is lower than that of 2-dimethylaminopyridine (0.984 g/mL) [12], reflecting the increased molecular volume from the ethyl substituents.

The refractive index of 1.54 [2] indicates moderate polarizability, consistent with the aromatic pyridine system and aliphatic ethyl groups.

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Polar protic (ethanol, methanol) | High | Hydrogen bonding and dipole interactions |

| Polar aprotic (DMF, DMSO) | High | Dipole-dipole interactions |

| Non-polar (hexane, cyclohexane) | Low | Limited dispersion interactions |

| Water | Moderate | Basic nitrogen protonation |

Acid-Base Behavior and pKa Determination

The acid-base properties of 2-diethylaminopyridine are governed by two basic nitrogen centers: the pyridine nitrogen and the tertiary amine nitrogen. These provide the compound with significant basicity compared to simple pyridine derivatives.

While specific pKa values for 2-diethylaminopyridine are not available in current literature, the basicity can be estimated through comparison with structurally related compounds. The pKa of 2-dimethylaminopyridine is reported as 7.04 ± 0.10 [13], significantly higher than pyridine itself (pKa = 5.2) [14].

The diethyl substitution is expected to provide enhanced basicity compared to the dimethyl analog due to the increased electron-donating character of ethyl groups relative to methyl groups. Based on established structure-activity relationships for tertiary amines, the estimated pKa range for 2-diethylaminopyridine is 7.5-8.2.

| Compound | pKa | Basicity Trend | Reference |

|---|---|---|---|

| Pyridine | 5.2 | Base reference | [14] |

| 2-Dimethylaminopyridine | 7.04 ± 0.10 | Enhanced by dimethylamino group | [13] |

| 2-Diethylaminopyridine | 7.5-8.2 (estimated) | Further enhanced by diethylamino group | Calculated |

| 4-Dimethylaminopyridine | 9.7 | Highest due to para-position | [8] |

The dual basic character results from:

- Pyridine nitrogen: sp² hybridized with electron density enhanced by the electron-donating diethylamino substituent

- Tertiary amine nitrogen: sp³ hybridized with high electron density from alkyl substitution

The protonation behavior follows a stepwise mechanism, with initial protonation likely occurring at the more basic tertiary amine nitrogen, followed by secondary protonation of the pyridine nitrogen under strongly acidic conditions.

Factors influencing basicity:

- Electronic effects: Diethylamino group provides strong electron donation through inductive and resonance effects

- Steric effects: Ethyl groups may provide some steric hindrance to protonation

- Solvation effects: Polar solvents stabilize the protonated forms through hydrogen bonding and electrostatic interactions